Lipophilicity (LogP) Enhancement via Ortho-Fluoro Substitution Compared to Non-Fluorinated Trifluoromethoxy Analogs
2-Fluoro-3-(trifluoromethoxy)benzyl alcohol exhibits a higher calculated LogP (2.21660) compared to 3-(trifluoromethoxy)benzyl alcohol (LogP 2.0775) and 2-(trifluoromethoxy)benzyl alcohol (LogP 2.0775) [1][2]. This increase of +0.139 log units translates to approximately 38% higher lipophilicity, which may enhance membrane permeability in biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.21660 (calculated) |
| Comparator Or Baseline | 3-(trifluoromethoxy)benzyl alcohol: 2.0775; 2-(trifluoromethoxy)benzyl alcohol: 2.0775 |
| Quantified Difference | ΔLogP = +0.1391 (vs. both comparators) |
| Conditions | Computed LogP values (XLogP3 or ACD/Labs algorithm) |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane diffusion, a critical parameter in drug discovery for optimizing bioavailability.
- [1] MolBase. 3-(Trifluoromethoxy)benzyl alcohol - CAS 50823-90-0. Qiye.molbase.cn. LogP 2.0775. Accessed 2025. View Source
- [2] MolBase. 2-(Trifluoromethoxy)benzyl alcohol - CAS 175278-07-6. Qiye.molbase.cn. LogP 2.0775. Accessed 2025. View Source
